Sophorabioside

Description

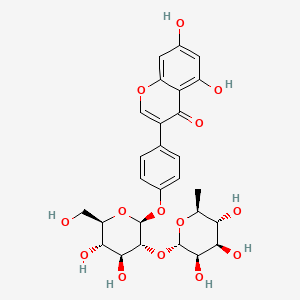

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxyphenyl]-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14/c1-10-19(31)22(34)24(36)26(38-10)41-25-23(35)21(33)17(8-28)40-27(25)39-13-4-2-11(3-5-13)14-9-37-16-7-12(29)6-15(30)18(16)20(14)32/h2-7,9-10,17,19,21-31,33-36H,8H2,1H3/t10-,17+,19-,21+,22+,23-,24+,25+,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNJVNAXLTOIYQN-XQCQZFFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)C4=COC5=CC(=CC(=C5C4=O)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC=C(C=C3)C4=COC5=CC(=CC(=C5C4=O)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2945-88-2 | |

| Record name | Sophorabioside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002945882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SOPHORABIOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5099K4JI8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Architecture of Sophorabioside: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Sophorabioside, a natural isoflavonoid glycoside. Intended for researchers, scientists, and professionals in drug development, this document synthesizes key data, outlines detailed experimental protocols, and visualizes associated biological pathways to facilitate further investigation and application of this compound.

Core Chemical Identity and Physicochemical Properties

This compound is an isoflavone glycoside isolated primarily from the fruits and seeds of Sophora japonica L., a plant used in traditional medicine.[1][2][3] Its chemical structure consists of the isoflavone genistein linked to a disaccharide moiety at the 4'-hydroxyl position. This sugar unit is specifically 2-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside, a disaccharide also known as sophorabiose.[3][4]

The structural and physical properties of this compound are summarized in the table below, providing a clear reference for experimental design and compound handling.

| Property | Value | References |

| IUPAC Name | 3-[4-[[2-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]phenyl]-5,7-dihydroxy-4H-1-benzopyran-4-one | [3] |

| Synonyms | Genistein-4'-O-sophorabioside, Genistein-4'-glucosidorhamnoside | [3] |

| CAS Number | 2945-88-2 | [1][2][3][5] |

| Molecular Formula | C₂₇H₃₀O₁₄ | [1][2][3][5] |

| Molecular Weight | 578.52 g/mol | [1][2][3][5] |

| Appearance | White to light yellow powder | [2] |

| Melting Point | 248 °C (with slight decomposition) | [3] |

| Optical Rotation | [α]D¹⁹ -73° (c=0.027 in pyridine) | [3] |

| Solubility | Soluble in DMSO, pyridine, methanol, ethanol; sparingly soluble in hot water. | [2][3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. This section outlines key experimental protocols for the isolation, analysis, and biological evaluation of this compound.

Isolation from Sophora japonica Fruits

The following protocol describes a general method for the extraction and isolation of this compound from its natural source.

Workflow for this compound Isolation

References

- 1. [Conclusive structure clarification and complete synthesis of this compound, a glycoside from Sophora japonica L] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. Item - 13C- and 1H-NMR chemical shift data (J in Hz) of compounds 1â4 (δ ppm). - figshare - Figshare [figshare.com]

- 4. Isolation of antiosteoporotic compounds from seeds of Sophora japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

Sophorabioside: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophorabioside is a flavonoid glycoside found in the medicinal plant Sophora japonica L., also known as the Japanese pagoda tree. Flavonoids from this plant have a long history of use in traditional medicine and are known to possess a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] This technical guide provides a comprehensive overview of the chemical properties, biological activities, and potential mechanisms of action of this compound, with a focus on experimental protocols and data relevant to researchers in drug discovery and development. While direct experimental data on purified this compound is limited in publicly available literature, this guide also draws upon data from extracts of Sophora japonica rich in this compound and its closely related aglycone, sophoricoside, to infer its potential therapeutic applications.

Chemical and Physical Properties

This compound is an isoflavone glycoside. Its chemical structure consists of a genistein backbone linked to a disaccharide.

| Property | Value | Source |

| CAS Number | 2945-88-2 | MedChemExpress, PubChem |

| Molecular Formula | C27H30O14 | MedChemExpress, PubChem |

| Molecular Weight | 578.52 g/mol | MedChemExpress, PubChem |

Quantitative Analysis

The concentration of this compound varies in different parts of the Sophora japonica plant and at different developmental stages. Quantitative analysis is typically performed using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).[2]

| Plant Part | Developmental Stage | This compound Content | Reference |

| Fruits | Beginning of fruit formation | Present | --INVALID-LINK-- |

| Ripe Fruits | Maturation | Present | --INVALID-LINK-- |

| Flowers (Expanded) | Flowering | Not detected | --INVALID-LINK-- |

| Leaves | Various stages | Not specified | --INVALID-LINK-- |

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of this compound are provided below. These are representative protocols based on standard in vitro assays.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay determines the free radical scavenging activity of a compound.

Methodology:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution, then prepare a series of dilutions.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution. A control well should contain 100 µL of the DPPH solution and 100 µL of the solvent.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Anti-inflammatory Activity: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology:

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 4 x 10^4 cells/well and incubate overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 570 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.[3]

-

-

Cell Viability (MTT Assay): To ensure that the inhibition of NO production is not due to cytotoxicity, perform a concurrent MTT assay on the treated cells.[3]

Anticancer Activity: Anti-proliferative Assay in MCF-7 Breast Cancer Cells

This assay evaluates the effect of a compound on the proliferation of cancer cells.

Methodology:

-

Cell Culture: Culture MCF-7 human breast cancer cells in a suitable medium, such as DMEM with 10% FBS.

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for 48 to 72 hours.

-

MTT Assay:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or a detergent solution).

-

Measure the absorbance at a wavelength between 500 and 600 nm.

-

-

IC50 Determination: The IC50 value (the concentration that inhibits cell proliferation by 50%) is calculated from the dose-response curve.[4][5][6]

Potential Signaling Pathways

While the direct effects of this compound on specific signaling pathways have not been extensively elucidated, the known activities of other flavonoids suggest potential targets. The NF-κB and MAPK signaling pathways are key regulators of inflammation and cell proliferation and are common targets for natural products.

NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes, including those for cytokines and enzymes like iNOS (which produces nitric oxide). Many flavonoids are known to inhibit NF-κB activation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Certain natural compounds exert their anticancer effects by modulating MAPK signaling.

Experimental Workflow

A general workflow for the investigation of the biological activities of this compound is outlined below.

References

- 1. researchgate.net [researchgate.net]

- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 3. Cytotoxicity and Nitric Oxide Production Inhibitory Activities of Compounds Isolated from the Plant Pathogenic Fungus Curvularia sp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Sophorabioside from Sophora japonica: A Technical Guide to Its Natural Sources, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophorabioside, a prominent isoflavone glycoside found in Sophora japonica (the Japanese pagoda tree), has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural distribution of this compound within Sophora japonica, detailed methodologies for its extraction and isolation, and an exploration of its biological activities. This document synthesizes quantitative data from multiple studies into accessible tables and illustrates key processes through detailed diagrams, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Occurrence and Distribution of this compound in Sophora japonica

This compound is one of several bioactive flavonoid glycosides present in Sophora japonica, a plant with a long history of use in traditional medicine, particularly in Asia[1]. The concentration of this compound varies significantly among the different organs of the plant. The fruits and small branches have been identified as particularly rich sources of this compound.

Quantitative analyses have been performed to determine the content of this compound and related flavonoids in various parts of Sophora japonica. The following table summarizes findings from relevant studies, providing a comparative look at the distribution of these compounds.

| Plant Part | This compound Content (mg/g of dry weight) | Other Major Flavonoids Present | Reference |

| Fruits | 0.9 | Sophoricoside (0.4 mg/g), Rutin, Genistein | [2] |

| Small Branches | 1.7 | Sophoricoside (2.8 mg/g), Rutin | [2] |

| Seeds | Present (unquantified) | Genistin, Sophoricoside, Sophoraflavonoloside | [3] |

| Flowers | Present (traces) | Rutin, Kaempferol glycosides | |

| Leaves | Present (traces) | Rutin, Kaempferol glycosides |

Experimental Protocols for the Isolation and Purification of this compound

The isolation of this compound from Sophora japonica involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on established phytochemical investigation techniques for flavonoids from plant materials[4][5].

Extraction

-

Plant Material Preparation : Air-dried and powdered fruits or small branches of Sophora japonica are used as the starting material.

-

Solvent Extraction : The powdered plant material is extracted with 95% ethanol using sonication. This process is typically repeated three times to ensure exhaustive extraction[2]. Alternatively, hot 80% aqueous methanol can be used with a water bath at 60°C[4].

-

Concentration : The resulting ethanolic or methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

-

Defatting : The crude extract is suspended in water and partitioned with petroleum ether to remove lipids and other non-polar compounds[4].

-

Solvent Partitioning : The defatted aqueous suspension is then successively partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity. This compound, being a glycoside, is expected to be enriched in the more polar fractions (e.g., n-butanol).

Chromatographic Purification

-

Macroporous Resin Chromatography : The n-butanol fraction is subjected to column chromatography using a macroporous resin (e.g., D-101)[5]. The column is washed with water to remove sugars and other highly polar impurities, followed by elution with a gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

High-Speed Counter-Current Chromatography (HSCCC) : For further purification, HSCCC can be employed. A two-phase solvent system, such as n-butanol-acetic acid-water, is used to separate the flavonoid glycosides[5].

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : Final purification to obtain high-purity this compound is achieved using a reversed-phase C18 column with a mobile phase consisting of a gradient of methanol or acetonitrile in water.

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is the standard method for the quantitative analysis of this compound in Sophora japonica extracts. A validated HPLC-DAD method allows for the simultaneous determination of this compound and other related flavonoids[6].

| HPLC Method Parameters for this compound Quantification | |

| Column | C18 reversed-phase column |

| Mobile Phase | Gradient elution with acetonitrile and water (containing a small percentage of formic or acetic acid to improve peak shape) |

| Detection Wavelength | Typically around 260 nm for isoflavones |

| Quantification | Based on a calibration curve constructed using a purified this compound standard |

Biological Activities and Potential Signaling Pathways

While research on the specific molecular mechanisms of this compound is still emerging, studies on closely related compounds from Sophora japonica and the crude extracts of the plant provide insights into its potential biological activities and the signaling pathways it may modulate.

Anti-Inflammatory Activity

Extracts of Sophora japonica rich in flavonoids have demonstrated significant anti-inflammatory properties[7]. The anti-inflammatory effects of isoflavones are often attributed to their ability to modulate key inflammatory pathways. Sophoricoside, a structurally similar isoflavone glycoside also found in Sophora japonica, has been shown to inhibit the bioactivity of interleukin-6 (IL-6) and selectively inhibit cyclooxygenase-2 (COX-2) activity[8][9]. It is plausible that this compound contributes to the overall anti-inflammatory profile of Sophora japonica extracts through similar mechanisms.

The potential anti-inflammatory mechanism may involve the inhibition of pro-inflammatory mediators. The following diagram illustrates a hypothetical signaling pathway based on the known actions of related isoflavonoids.

Conclusion

This compound stands out as a valuable bioactive compound from Sophora japonica with significant potential for therapeutic applications. This guide has provided a detailed overview of its natural sources, robust methodologies for its isolation and purification, and an exploration of its potential biological activities. The presented protocols and data serve as a foundational resource for researchers aiming to further investigate the pharmacological properties and therapeutic potential of this compound. Further studies are warranted to elucidate the precise molecular mechanisms of this compound and to explore its full potential in drug development.

References

- 1. glpbio.com [glpbio.com]

- 2. Biotransformation of this compound in the Fruits and Small Branches of Sophora japonica into Sophoricoside Using α-L-Rhamnosidase from Chloroflexus aurantiacus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation of antiosteoporotic compounds from seeds of Sophora japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Preparative isolation and purification of flavone compounds from sophora japonica L. by high-speed counter-current chromatography combined with macroporous resin column separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 7. Biotransformation of this compound in the Fruits and Small Branches of Sophora japonica into Sophoricoside Using α-L-Rhamnosidase from Chloroflexus aurantiacus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory mode of isoflavone glycoside sophoricoside by inhibition of interleukin-6 and cyclooxygenase-2 in inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The intricate Dance of Sugars and Structures: A Technical Guide to Flavonoid Glycoside Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biosynthetic pathway of flavonoid glycosides in plants. It details the enzymatic reactions, regulatory networks, and key experimental protocols for the analysis and characterization of these vital secondary metabolites. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering insights into the natural production of these bioactive compounds.

The Core Flavonoid Biosynthesis Pathway: A Step-by-Step Elucidation

The biosynthesis of flavonoids originates from the phenylpropanoid pathway, which provides the precursor p-coumaroyl-CoA.[1][2] This central pathway involves a series of enzymatic steps catalyzed by a well-characterized set of enzymes, leading to the formation of various flavonoid backbones.[2][3]

The initial committed step is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by chalcone synthase (CHS) . This results in the formation of naringenin chalcone. Subsequently, chalcone isomerase (CHI) catalyzes the stereospecific isomerization of naringenin chalcone into (2S)-naringenin, a key flavanone intermediate.

From naringenin, the pathway branches out to produce a diverse array of flavonoid classes. Key enzymes in these branching pathways include:

-

Flavanone 3-hydroxylase (F3H): Introduces a hydroxyl group at the C-3 position of flavanones, converting naringenin to dihydrokaempferol.

-

Flavonoid 3'-hydroxylase (F3'H) and Flavonoid 3',5'-hydroxylase (F3'5'H): These cytochrome P450 monooxygenases add hydroxyl groups to the B-ring of flavonoids, leading to the production of dihydroquercetin and dihydromyricetin, respectively.

-

Flavonol synthase (FLS): Catalyzes the desaturation of dihydroflavonols to form flavonols, such as kaempferol and quercetin.

-

Dihydroflavonol 4-reductase (DFR): Reduces dihydroflavonols to leucoanthocyanidins.

-

Anthocyanidin synthase (ANS): Oxidizes leucoanthocyanidins to form colored anthocyanidins.

The following diagram illustrates the core flavonoid biosynthesis pathway.

Caption: Core flavonoid biosynthesis pathway leading to major flavonoid classes.

The Final Touch: Glycosylation by UDP-Glycosyltransferases (UGTs)

The vast diversity of flavonoids found in nature is largely due to subsequent modification reactions, with glycosylation being one of the most prominent. This process, catalyzed by UDP-glycosyltransferases (UGTs) , involves the transfer of a sugar moiety from an activated sugar donor, typically UDP-glucose, to a hydroxyl group on the flavonoid aglycone. Glycosylation enhances the stability, solubility, and bioavailability of flavonoids, and can also influence their biological activity.

Plant genomes contain a large number of UGT genes, each encoding an enzyme with a specific substrate preference for both the flavonoid acceptor and the sugar donor. This substrate specificity is a key determinant of the final flavonoid glycoside profile of a plant.

Quantitative Data on UGTs

The kinetic parameters of UGTs, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), provide crucial information about their efficiency and substrate preference.

| Enzyme | Aglycone Substrate | Sugar Donor | Km (µM) | Vmax or kcat | Reference |

| VvGT1 (from Vitis vinifera) | Quercetin | UDP-Glc | 31 | ~0.08 s-1 (kcat) | [4] |

| VvGT1 (from Vitis vinifera) | Kaempferol | UDP-Glc | 42 | ~0.08 s-1 (kcat) | [4] |

| HmF3RT (from Hypericum monogynum) | Quercetin | UDP-Rha | 5.14 | 2.21 x 105 S-1 M-1 (kcat/Km) | [5] |

| NbUGT72AY1 (from Nicotiana benthamiana) | Guaiacol | UDP-Glc | 179 ± 44 | 393 ± 69 nmol/min/mg | [6] |

| NbUGT72AY1 (from Nicotiana benthamiana) | o-cresol | UDP-Glc | 17 ± 9 | 72 ± 4 nmol/min/mg | [6] |

Orchestrating the Pathway: Regulation of Flavonoid Biosynthesis

The biosynthesis of flavonoid glycosides is a tightly regulated process, primarily controlled at the transcriptional level. A key regulatory mechanism involves the formation of a protein complex known as the MBW complex , which consists of transcription factors from three families: R2R3-MYB , basic helix-loop-helix (bHLH) , and WD40-repeat (WDR) proteins.[2][3][7]

The specific combination of MYB and bHLH proteins within the MBW complex determines which structural genes of the flavonoid pathway are activated, thereby controlling the production of different flavonoid classes in a tissue-specific and developmentally regulated manner. For instance, different sets of MYB proteins are known to regulate the biosynthesis of flavonols versus anthocyanins.

Caption: The MBW complex regulates the transcription of flavonoid biosynthesis genes.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of flavonoid glycoside biosynthesis.

Extraction of Flavonoids from Plant Tissues

The efficient extraction of flavonoids is a critical first step for their analysis. The choice of solvent and extraction method depends on the plant material and the specific flavonoids of interest. Methanol and ethanol, often in aqueous mixtures, are commonly used solvents.[8][9]

Protocol: Maceration Extraction

-

Sample Preparation: Collect fresh plant material and either use immediately or freeze-dry for long-term storage. Grind the dried tissue into a fine powder.

-

Extraction: Weigh a known amount of the powdered plant material (e.g., 100 mg) and place it in a suitable container.

-

Add the extraction solvent (e.g., 10 mL of 80% methanol) to the plant material.

-

Agitate the mixture at room temperature for a specified period (e.g., 24 hours) on a shaker.

-

Filtration: Separate the extract from the solid plant debris by centrifugation followed by filtration through a 0.45 µm syringe filter.

-

Storage: Store the extract at -20°C until further analysis.

Caption: General workflow for the extraction of flavonoids from plant material.

Quantification of Flavonoid Glycosides by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of individual flavonoid glycosides in a complex plant extract.[10]

Protocol: HPLC Analysis

-

Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) and a C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution is commonly employed using two solvents:

-

Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the course of the run to elute compounds with increasing hydrophobicity.

-

Sample Injection: Inject a known volume (e.g., 10 µL) of the filtered plant extract.

-

Detection: Monitor the elution of flavonoids at a specific wavelength (e.g., 280 nm for flavan-3-ols, 350 nm for flavonols).

-

Quantification: Create a calibration curve using authentic standards of the flavonoid glycosides of interest to quantify their concentration in the plant extract.

| Parameter | Typical Value/Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.25 mL/min |

| Injection Volume | 4 µL |

| Detection Wavelength | 280 nm and 365 nm |

| Column Temperature | 30°C |

This table provides an example of HPLC conditions; optimization is often required for specific applications.[11]

UDP-Glycosyltransferase (UGT) Enzyme Assay

Determining the activity of UGTs is essential for understanding their role in flavonoid glycoside biosynthesis. Assays can be performed using various methods, including spectrophotometric, HPLC-based, or commercially available kits. The UDP-Glo™ Glycosyltransferase Assay is a sensitive, luminescence-based method that measures the amount of UDP produced during the glycosylation reaction.[12][13][14]

Protocol: UDP-Glo™ Glycosyltransferase Assay

-

Reaction Setup: In a 96-well plate, prepare the glycosyltransferase reaction mixture containing:

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Purified recombinant UGT enzyme

-

Flavonoid aglycone substrate

-

UDP-sugar donor (e.g., UDP-glucose)

-

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a specific time.

-

UDP Detection: Add an equal volume of the UDP Detection Reagent to the reaction. This reagent contains enzymes that convert the UDP produced into ATP, which then drives a luciferase reaction, generating light.

-

Luminescence Measurement: After a short incubation at room temperature, measure the luminescence using a luminometer.

-

Quantification: The amount of UDP produced, and thus the UGT activity, is determined by comparing the luminescence signal to a standard curve generated with known concentrations of UDP.

Alternative Non-Kit Based Assay: HPLC-based UGT Assay

-

Reaction Setup and Incubation: Perform the enzymatic reaction as described above.

-

Reaction Termination: Stop the reaction by adding a solvent such as methanol or by heat inactivation.

-

Analysis: Analyze the reaction mixture by HPLC to separate and quantify the flavonoid glycoside product formed. The amount of product formed over time is used to determine the enzyme's activity.

Conclusion

The biosynthesis of flavonoid glycosides is a complex and highly regulated process that results in a vast array of structurally diverse and biologically active compounds. Understanding this pathway, from the core enzymatic reactions to the intricate regulatory networks, is crucial for harnessing the potential of these natural products in various applications, including drug development. The experimental protocols provided in this guide offer a foundation for researchers to investigate and manipulate this fascinating pathway, paving the way for the discovery and production of novel bioactive molecules.

References

- 1. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. embopress.org [embopress.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Flavonoids: a review on biosynthesis and transportation mechanism in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization and quantification of flavonoid glycosides in the Prunus genus by UPLC-DAD-QTOF/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 12. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.com]

- 13. UDP-Glo™ Glycosyltransferase Assay [worldwide.promega.com]

- 14. promega.co.uk [promega.co.uk]

Sophorabioside Solubility: A Technical Guide for Researchers

Introduction

Sophorabioside is a flavonoid glycoside isolated from Sophora japonica[1][2]. It is a compound of interest for various research applications due to its biological activities. A critical parameter for its use in experimental settings is its solubility in common laboratory solvents. This technical guide provides an in-depth overview of the solubility of this compound in Dimethyl Sulfoxide (DMSO), ethanol, and water, complete with quantitative data, experimental protocols, and process visualizations.

Quantitative Solubility Data

The solubility of this compound varies significantly across different solvents. The following table summarizes the available quantitative and qualitative solubility data.

| Solvent | Solubility | Molar Concentration | Conditions |

| DMSO | 50 mg/mL[1][2] | 86.43 mM[1][2] | Ultrasonic assistance is required. Use newly opened, non-hygroscopic DMSO for best results[1]. |

| Water | 0.098 mg/mL (0.098 g/L) | ~0.17 mM | At 25°C[3]. Described as "almost insoluble"[3] or "slightly soluble in boiling water"[4]. |

| Ethanol | Data not available | Data not available | Described as "soluble in hot alcohol"[4]. |

Detailed Solvent Analysis

Dimethyl Sulfoxide (DMSO)

This compound exhibits high solubility in DMSO, reaching up to 50 mg/mL (86.43 mM)[1][2]. DMSO is a polar aprotic solvent well-known for its ability to dissolve a wide range of organic compounds, including those with poor aqueous solubility[5][6][7]. For this compound, achieving this concentration requires mechanical assistance, specifically sonication[1][2]. It is also crucial to use fresh, anhydrous DMSO, as the hygroscopic nature of DMSO can negatively impact the solubility of the compound[1].

Water

The solubility of this compound in water is very low. At room temperature (25°C), its solubility is reported to be approximately 0.098 g/L, rendering it "almost insoluble" for many practical applications[3]. The solubility shows some improvement with an increase in temperature, as it is described as being "slightly soluble in boiling water"[4]. This low aqueous solubility is a common characteristic of many flavonoid glycosides.

Ethanol

Experimental Protocols

While specific, detailed experimental protocols for determining the solubility of this compound were not found in the search results, a general methodology can be constructed based on standard laboratory practices.

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol is based on the methods suggested by chemical suppliers for dissolving this compound.

-

Weighing: Accurately weigh the desired amount of solid this compound in a suitable vial.

-

Solvent Addition: Add the required volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., for a 50 mg/mL solution, add 1 mL of DMSO to 50 mg of this compound).

-

Dissolution:

-

Storage: Once a clear solution is obtained, it can be stored. For long-term storage, it is recommended to store stock solutions at -20°C for up to one month or -80°C for up to six months, protected from light[1][2]. Prepare fresh working solutions for in vivo experiments on the day of use[1].

Protocol 2: General Method for Solubility Determination

This protocol outlines a general workflow for experimentally determining the solubility of a compound in a given solvent.

-

Equilibrium Method:

-

Add an excess amount of this compound to a known volume of the solvent (DMSO, ethanol, or water) in a sealed vial. The amount should be sufficient to ensure a saturated solution with visible solid remaining.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separate the undissolved solid from the solution via centrifugation or filtration (using a filter that does not bind the compound).

-

Carefully collect the supernatant (the saturated solution).

-

-

Concentration Analysis:

-

Determine the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

This requires the prior establishment of a standard curve with known concentrations of this compound.

-

-

Calculation: The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

Visualizations

Experimental and Biological Processes

To aid in the conceptualization of relevant laboratory and biological processes involving this compound, the following diagrams are provided.

Caption: A general workflow for determining the solubility of a compound.

This compound can be enzymatically converted to sophoricoside, a more bioavailable form[9][10][11]. This biotransformation is a key process in its metabolism and can be intentionally induced.

Caption: Enzymatic biotransformation of this compound to sophoricoside.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. chembk.com [chembk.com]

- 4. This compound [drugfuture.com]

- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gchemglobal.com [gchemglobal.com]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 8. This compound | CAS:2945-88-2 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. researchgate.net [researchgate.net]

- 10. Biotransformation of this compound in the Fruits and Small Branches of Sophora japonica into Sophoricoside Using α-L-Rhamnosidase from Chloroflexus aurantiacus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biotransformation of this compound in the Fruits and Small Branches of Sophora japonica into Sophoricoside Using α-L-Rhamnosidase from Chloroflexus aurantiacus - PubMed [pubmed.ncbi.nlm.nih.gov]

Sophorabioside as a Genistein Derivative: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophorabioside, a naturally occurring flavonoid glycoside, is a derivative of the well-studied isoflavone genistein. Chemically, it is genistein-4'-O-[α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside], also known as genistein-4'-O-neohesperidoside.[1][2] Genistein itself is a potent bioactive compound found abundantly in soy products and has garnered significant attention for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects.[3] this compound, as a glycosylated form of genistein, is found in various plants, notably in the fruits and stems of Sophora japonica.[4][5] The addition of the disaccharide moiety to the genistein backbone alters its physicochemical properties, such as solubility and bioavailability, which in turn may influence its biological activity. This technical guide provides an in-depth overview of this compound as a genistein derivative, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways.

Chemical Structures

The structural relationship between genistein and this compound is fundamental to understanding their comparative bioactivities.

-

Genistein: 4',5,7-trihydroxyisoflavone

-

This compound: Genistein-4'-O-[α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside]

Quantitative Data Presentation

The following tables summarize the available quantitative data for the biological activities of this compound and genistein. It is important to note that the available data for this compound is significantly more limited compared to its aglycone, genistein.

Table 1: Cytotoxicity of Genistein in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-231 | Breast Cancer | 29 | [6] |

| MCF-7 | Breast Cancer | 42 | [7] |

| HT-29 | Colon Cancer | 80 | [7] |

| HepG2 | Liver Cancer | 18 | [7] |

| SK-MEL-28 | Squamous Cell Carcinoma | 14.5 | [8] |

Table 2: Enzyme Inhibition by Genistein

| Enzyme | IC50 (µM) | Reference |

| Protein Tyrosine Kinase (EGF-mediated) | 12 | [9] |

| DNA Topoisomerase II | 37.5 | [10][11] |

| Mitogen-Activated Protein Kinase Kinase 4 (MKK4) | 0.4 | [12] |

Table 3: Anti-inflammatory and Antioxidant Activity of Genistein and Related Compounds

| Compound | Assay | IC50 / EC50 (µM) | Reference |

| Genistein | iNOS Inhibition (LPS-stimulated macrophages) | 50 | [13] |

| Sophoricoside | IL-6 Bioactivity Inhibition | 6.1 | [14] |

| Sophoricoside | COX-2 Activity Inhibition | 4.4 | [14] |

| Genistein | DPPH Radical Scavenging | Not specified in provided abstracts | [4][8][12] |

*Sophoricoside is another genistein glycoside, and its data is included for comparative purposes due to the limited quantitative data on this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and genistein.

High-Performance Liquid Chromatography (HPLC) Analysis of Flavonoid Glycosides

This protocol is a general guideline for the separation and quantification of flavonoid glycosides like this compound.

Objective: To separate and quantify this compound and genistein in a sample extract.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Sample extract dissolved in a suitable solvent (e.g., methanol)

-

Reference standards for this compound and genistein

Procedure:

-

Sample Preparation: Dissolve the dried plant extract or sample in methanol to a known concentration. Filter the solution through a 0.45 µm syringe filter to remove particulate matter.[15]

-

Chromatographic Conditions:

-

Set the column temperature to 30°C.

-

Set the UV detection wavelength to 260 nm.[15]

-

Use a flow rate of 1.0 mL/min.

-

Establish a gradient elution profile. A typical gradient might be:

-

0-5 min: 10% B

-

5-30 min: 10-50% B (linear gradient)

-

30-35 min: 50-90% B (linear gradient)

-

35-40 min: 90% B (isocratic)

-

40-45 min: 90-10% B (linear gradient)

-

45-50 min: 10% B (isocratic, for column re-equilibration)

-

-

-

Injection and Data Analysis: Inject a known volume of the sample and reference standards. Identify the peaks of this compound and genistein by comparing their retention times with those of the standards. Quantify the compounds by creating a calibration curve using the peak areas of the reference standards at different concentrations.

MTT Assay for Cell Viability

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cultured cells.[10][16][17]

Objective: To determine the IC50 value of this compound or genistein on a specific cell line.

Materials:

-

96-well microtiter plates

-

Target cell line

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Test compounds (this compound, genistein) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[18]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds). Incubate for the desired period (e.g., 24, 48, or 72 hours).[9]

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well. Incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[18]

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability and can be determined by plotting a dose-response curve.

Western Blot Analysis of PI3K/Akt and MAPK Signaling Pathways

This technique is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation.[11][19][20]

Objective: To investigate the effect of this compound or genistein on the phosphorylation status of key proteins in the PI3K/Akt and MAPK pathways.

Materials:

-

Cultured cells treated with the test compounds

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-Akt, rabbit anti-phospho-ERK1/2, rabbit anti-ERK1/2)[21][22]

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification: Treat cells with this compound or genistein for the desired time. Lyse the cells in RIPA buffer and quantify the protein concentration using a protein assay kit.

-

SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[22]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody (e.g., at a 1:2000 dilution in blocking buffer) for 1 hour at room temperature.[23][24]

-

Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the treatment on protein activation.

Signaling Pathways and Mechanisms of Action

Genistein is known to modulate a variety of signaling pathways, primarily through its ability to inhibit protein tyrosine kinases. The PI3K/Akt and MAPK pathways are two of the most well-characterized targets of genistein. The specific effects of this compound on these pathways are less understood and represent an important area for future research.

Genistein's Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is a common feature of many cancers. Genistein has been shown to inhibit this pathway at multiple levels.

Genistein's Modulation of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is crucial for transmitting extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival. Genistein has been shown to have a dual role in this pathway, sometimes inhibiting and other times activating it depending on the cellular context and concentration.

This compound and Osteoblast Function

While quantitative data and detailed signaling pathway information for this compound are limited, some studies have indicated its potential role in bone health. Research suggests that this compound, along with other flavonoids from Sophora japonica, may have anti-osteoporotic effects by influencing osteoblast proliferation and differentiation.[7][21][25][26][27] The proposed mechanism involves the modulation of local factors like interleukins in the bone microenvironment.[15]

Conclusion and Future Directions

This compound, as a glycosylated derivative of genistein, represents an interesting molecule with potential biological activities. However, the current body of scientific literature is heavily skewed towards its aglycone, genistein. The available data strongly supports the role of genistein as a multi-target agent, particularly in the context of cancer, through its modulation of key signaling pathways like PI3K/Akt and MAPK.

The limited research on this compound suggests potential therapeutic applications, particularly in the area of bone health. However, a significant knowledge gap exists regarding its quantitative bioactivity, specific molecular targets, and detailed mechanisms of action. Future research should focus on:

-

Comprehensive Bioactivity Screening: Conducting systematic in vitro studies to determine the IC50 and EC50 values of this compound in a wide range of assays, including cytotoxicity, anti-inflammatory, and antioxidant models.

-

Pharmacokinetic and Bioavailability Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand how the sugar moiety affects its bioavailability compared to genistein.

-

Mechanism of Action Studies: Elucidating the specific molecular targets of this compound and its effects on intracellular signaling pathways.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in relevant animal models of disease.

A deeper understanding of this compound's pharmacological profile will be crucial in determining its potential as a lead compound for drug development and for harnessing the full therapeutic potential of this natural genistein derivative.

References

- 1. Cytotoxic and NF-κB and mitochondrial transmembrane potential inhibitory pentacyclic triterpenoids from Syzygium corticosum and their semi-synthetic derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cusabio.com [cusabio.com]

- 4. Table 1 from EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs. | Semantic Scholar [semanticscholar.org]

- 5. pubcompare.ai [pubcompare.ai]

- 6. The effect of Euphorbia szovitsii Fisch. & C.A.Mey extract on the viability and the proliferation of MDA-MB-231 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. japsonline.com [japsonline.com]

- 13. [The action of PI3K/AKT during genistein promoting the activity of eNOS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory mode of isoflavone glycoside sophoricoside by inhibition of interleukin-6 and cyclooxygenase-2 in inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. protocols.io [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. broadpharm.com [broadpharm.com]

- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Phospho-Akt Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 22. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]

- 23. researchgate.net [researchgate.net]

- 24. Genistein inhibits the growth and regulates the migration and invasion abilities of melanoma cells via the FAK/paxillin and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Osteoblasts Proliferation and Differentiation Stimulating Activities of the Main Components of Epimedii folium - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Effects of Stress on Osteoblast Proliferation and Differentiation Based on Endoplasmic Reticulum Stress and Wntβ-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Sophorabioside

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative analysis of Sophorabioside using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD). This compound, a flavonoid glycoside found in plants such as Sophora japonica, is of significant interest for its potential pharmacological activities. The protocol outlined below is based on established and validated methods for the simultaneous determination of multiple flavonoid glycosides, ensuring high specificity, accuracy, and precision. This application note includes a comprehensive experimental protocol, method validation parameters, and a visual workflow to guide researchers in accurately quantifying this compound in various samples.

Quantitative Data Summary

The performance of the HPLC method for this compound analysis is summarized in the table below. These parameters are essential for the validation and quality control of the analytical procedure.

| Parameter | Value |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | Typically in the range of 0.1 - 1.0 µg/mL |

| Limit of Quantification (LOQ) | Typically in the range of 0.5 - 5.0 µg/mL |

| Precision (RSD%) | < 2.0% |

| Accuracy (Recovery %) | 95.0% - 105.0% |

Experimental Protocol

This protocol details the necessary steps for sample preparation, standard preparation, and HPLC analysis for the quantification of this compound.

Materials and Reagents

-

This compound reference standard (purity ≥ 98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, purified to 18.2 MΩ·cm)

-

Formic acid or Acetic acid (HPLC grade)

-

Sample matrix (e.g., plant extract, formulated product)

-

0.22 µm or 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

-

HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode-Array Detector (DAD) or UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed. For example:

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: Acetonitrile

-

-

Gradient Program:

Time (min) % Solvent A % Solvent B 0 90 10 25 60 40 30 20 80 35 90 10 | 40 | 90 | 10 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm or a wavelength specific to this compound's maximum absorbance.

-

Injection Volume: 10 µL

Preparation of Standard Solutions

-

Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile) to achieve concentrations ranging from the LOQ to a suitable upper limit (e.g., 1 - 100 µg/mL).

Sample Preparation

The appropriate sample preparation method will depend on the matrix. A general procedure for a solid plant extract is provided below.

-

Extraction: Accurately weigh a known amount of the homogenized sample (e.g., 1 g) and extract it with a suitable solvent, such as methanol, using techniques like ultrasonication or reflux.[1] A common method involves adding a specific volume of solvent (e.g., 50 mL of 70% methanol), followed by ultrasonication for a defined period (e.g., 30 minutes).[1]

-

Filtration: After extraction, filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter that could damage the HPLC column.[2]

-

Dilution: If the expected concentration of this compound is high, dilute the filtered extract with the initial mobile phase to fall within the linear range of the calibration curve.

HPLC Analysis Procedure

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Sequence Setup: Create a sequence in the chromatography data system (CDS) software that includes injections of a blank (initial mobile phase), the series of working standard solutions, and the prepared sample solutions.

-

Data Acquisition: Run the sequence and acquire the chromatograms.

-

Data Processing:

-

Identify the this compound peak in the sample chromatograms by comparing its retention time with that of the reference standard.

-

Integrate the peak area of this compound in both the standard and sample chromatograms.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the samples using the regression equation from the calibration curve.

-

Experimental Workflow Diagram

Caption: HPLC analysis workflow for this compound.

Method Validation Overview

To ensure the reliability of the analytical data, the HPLC method should be validated according to international guidelines (e.g., ICH Q2(R1)).[3] The key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.[4] This is confirmed by the separation of the this compound peak from other matrix components.[4]

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[5] A calibration curve with a correlation coefficient (R²) of 0.999 or greater is indicative of good linearity.[6]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Precision: The closeness of agreement between a series of measurements. It is typically expressed as the relative standard deviation (RSD) for replicate injections.

-

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by spiking a blank matrix with a known amount of the analyte.[6]

This application note provides a robust and reliable HPLC method for the quantitative analysis of this compound, suitable for research, quality control, and drug development applications. Adherence to the described protocol and proper method validation will ensure the generation of accurate and reproducible results.

References

- 1. Establishment of the Quantitative Analysis of Multiindex in Euphorbia lathyris by the Single Marker Method for Euphorbia lathyris Based on the Quality by Design Concept - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organomation.com [organomation.com]

- 3. Development and Validation of a Robust RP-HPLC Method for the Simultaneous Analysis of Exemestane and Thymoquinone and Its Application to Lipid-Based Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. sciensage.info [sciensage.info]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for Quantitative Analysis of Sophorabioside in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophorabioside, a prominent isoflavone glycoside primarily found in Sophora japonica L., has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and anti-osteoporotic activities. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and advancing pharmacological research. This document provides a comprehensive protocol for the quantitative analysis of this compound in plant extracts, utilizing High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD). Detailed methodologies for sample preparation and analysis are presented, along with a summary of reported this compound concentrations in various plant materials.

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the plant part and its developmental stage. The following table summarizes quantitative data from scientific literature.

| Plant Material | Plant Species | Method of Analysis | This compound Concentration (mg/g of dry weight) |

| Immature Fruits | Sophora japonica | HPLC | 64.7 (calculated as rutin equivalent)[1] |

| Fruits | Sophora japonica | Not specified | 0.9[2] |

| Small Branches | Sophora japonica | Not specified | 1.7[2] |

| Leaves | Sophora japonica | HPLC | 0.7[1] |

Experimental Protocols

Sample Preparation: Ultrasonic-Assisted Extraction (UAE)

This protocol describes an efficient method for extracting this compound from plant materials.

Materials and Reagents:

-

Dried and powdered plant material (e.g., fruits or leaves of Sophora japonica)

-

70% Ethanol (v/v)

-

Ultrasonic bath

-

Centrifuge

-

0.45 µm syringe filter

Procedure:

-

Weigh 1.0 g of the powdered plant material and place it into a conical flask.

-

Add 20 mL of 70% ethanol to the flask.

-

Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 60°C).[3]

-

After sonication, centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC analysis.

Experimental Workflow for this compound Extraction

Workflow for the ultrasonic-assisted extraction of this compound.

Quantitative Analysis by HPLC-DAD

This protocol details the instrumental parameters for the quantification of this compound.

Instrumentation and Conditions:

-

Instrument: High-Performance Liquid Chromatography system with a Diode Array Detector (HPLC-DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of methanol (A) and 0.1% phosphoric acid in water (B).

-

Gradient Program: A linear gradient can be optimized, for example, starting with a lower concentration of methanol and gradually increasing it. A validated method for flavonoids in Sophora japonica utilized a gradient of methanol and phosphate buffer (pH 3.23).[1]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 260 nm (or a wavelength determined by the UV spectrum of a this compound standard).

-

Injection Volume: 10 µL.

Standard Preparation and Calibration:

-

Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

-

Prepare a series of working standard solutions by diluting the stock solution to different concentrations (e.g., 10, 25, 50, 100, 250 µg/mL).

-

Inject each standard solution into the HPLC system and record the peak area.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

The linearity of the calibration curve should be verified (R² > 0.999).

Quantification of this compound in Samples:

-

Inject the prepared plant extract sample into the HPLC system.

-

Identify the this compound peak in the chromatogram by comparing its retention time with that of the standard.

-

Calculate the concentration of this compound in the sample using the calibration curve.

Method Validation:

The analytical method should be validated according to ICH guidelines, assessing parameters such as:

-

Specificity: Ensure that the this compound peak is well-resolved from other components in the extract.

-

Linearity: Establish a linear relationship between concentration and detector response.

-

Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method.

-

Accuracy: Determine the closeness of the measured value to the true value, often assessed through recovery studies.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

Signaling Pathway

This compound's biological activity is often attributed to its aglycone, sophoricoside. Sophoricoside has been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] This pathway is a key regulator of the inflammatory response.

Inhibition of the NF-κB Signaling Pathway by Sophoricoside

Mechanism of NF-κB inhibition by sophoricoside.

This diagram illustrates that sophoricoside, the aglycone of this compound, inhibits the phosphorylation of IκB kinases (IKK), which in turn prevents the phosphorylation and subsequent degradation of IκBα/β.[4] This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[4]

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Optimization of Ultrasound-Assisted Extraction Using Response Surface Methodology for Simultaneous Quantitation of Six Flavonoids in Flos Sophorae Immaturus and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sophoricoside isolated from Sophora japonica ameliorates contact dermatitis by inhibiting NF-κB signaling in B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Enzymatic conversion of Sophorabioside to Sophoricoside using α-L-rhamnosidase

Application Note: Enzymatic Production of Sophoricoside

Abstract

Sophoricoside, an isoflavone glycoside found in Sophora japonica, exhibits greater bioavailability and more potent pharmacological activities, including anti-inflammatory, anti-cancer, and anti-osteoporotic effects, compared to its precursor, Sophorabioside.[1][2][3][4] This application note provides a detailed protocol for the enzymatic conversion of this compound to Sophoricoside using α-L-rhamnosidase from Chloroflexus aurantiacus. This biotransformation offers a specific, efficient, and selective method for enhancing the therapeutic potential of Sophora japonica extracts. The optimal reaction conditions and a step-by-step protocol for laboratory-scale production and analysis are presented.

Introduction

Sophora japonica L. (Japanese pagoda tree) is a medicinal herb widely used in East Asia, rich in bioactive flavonoids such as this compound and Sophoricoside.[1][5] Sophoricoside (genistein-4'-O-glucoside) is recognized as a more therapeutically active form due to its higher bioavailability.[2][3][4] The enzymatic conversion of this compound, which is often more abundant in plant extracts, into the more valuable Sophoricoside is a key strategy for developing functional foods and pharmaceutical products with enhanced efficacy.[1][3]

α-L-rhamnosidases (EC 3.2.1.40) are glycoside hydrolases that specifically cleave terminal α-L-rhamnose residues from various natural glycosides.[6][7] This specific catalytic activity makes them ideal biocatalysts for the targeted conversion of this compound to Sophoricoside. Research has demonstrated that α-L-rhamnosidase from Chloroflexus aurantiacus is highly effective for this transformation, showing excellent selectivity for neohesperidose-containing flavonoids like this compound.[1][2]

Principle of the Reaction

The enzymatic reaction involves the specific hydrolysis of the terminal α-L-rhamnosyl linkage from this compound. The α-L-rhamnosidase enzyme catalyzes this cleavage, releasing L-rhamnose and yielding Sophoricoside as the final product. This targeted deglycosylation enhances the bioactivity of the parent molecule.

References

- 1. Biotransformation of this compound in the Fruits and Small Branches of Sophora japonica into Sophoricoside Using α-L-Rhamnosidase from Chloroflexus aurantiacus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biotransformation of this compound in the Fruits and Small Branches of Sophora japonica into Sophoricoside Using α-L-Rhamnosidase from Chloroflexus aurantiacus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Microbial α-L-Rhamnosidases of Glycosyl Hydrolase Families GH78 and GH106 Have Broad Substrate Specificities toward α-L-Rhamnosyl- and α-L-Mannosyl-Linkages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. α-L-rhamnosidase: production, properties, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

How to prepare Sophorabioside stock solutions for cell culture assays

Introduction

Sophorabioside, a flavonoid-glycoside isolated from Sophora japonica, is a compound of interest for various biological studies due to its potential pharmacological activities.[1][2] Proper preparation of stock solutions is critical for obtaining reproducible and reliable results in cell-based assays. This document provides detailed protocols for the preparation, storage, and handling of this compound solutions for experimental use.

Physicochemical Properties

This compound is a solid, white to light yellow powder.[1] Understanding its physical and chemical characteristics is essential for proper handling and solution preparation.

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| Molecular Formula | C27H30O14 | [1][3][4][5] |

| Molecular Weight | 578.52 g/mol | [1][3][4][5] |

| Appearance | Solid, White to light yellow powder | [1] |

| Solubility | Soluble in DMSO (50 mg/mL), Pyridine, Methanol, Ethanol.[2][6][7] Slightly soluble in boiling water.[3] | MedChemExpress[1], GlpBio[2], ChemFaces[7] |

| Storage (Solid) | 4°C, protect from light | [1] |

| Storage (Stock Solution) | -20°C for up to 1 month, -80°C for up to 6 months (protect from light) | [1][2] |

Experimental Protocol: Preparation of this compound Stock Solution

This protocol details the steps for preparing a high-concentration stock solution of this compound, which can then be diluted to working concentrations for cell culture experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade, newly opened

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath

-

Sterile pipette tips

Procedure:

-

Equilibrate this compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least one hour. This prevents condensation from forming on the compound.

-

Weighing: In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

-

Dissolution:

-

Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 50 mg/mL or 86.43 mM).[1][2] For example, to prepare a 10 mM stock solution from 1 mg of this compound, add 172.9 µL of DMSO.[2]

-

Vortex the solution thoroughly.

-

If the compound does not fully dissolve, use an ultrasonic bath to aid dissolution.[2][6] Gentle warming to 37°C can also be applied.[2][6]

-

-

Sterilization: The high concentration of DMSO in the stock solution is typically sufficient to ensure sterility. If necessary, the solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[2]

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2] Always protect the solutions from light.[1]

-

Preparation of Working Solutions

For cell culture experiments, the concentrated stock solution must be diluted to the final working concentration in the cell culture medium.

Procedure:

-

Thaw a single aliquot of the this compound stock solution at room temperature.

-

Serially dilute the stock solution in a sterile cell culture medium to the desired final concentration.

-

Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells being used (typically ≤ 0.1%). A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

-

Use the prepared working solution immediately.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for preparing this compound stock and working solutions.

Caption: Workflow for this compound solution preparation.

Signaling Pathway Considerations

While this compound is a flavonoid with potential biological activities, specific signaling pathways it modulates are not yet extensively characterized in publicly available literature. Related compounds from Sophora japonica have shown estrogenic proliferative effects in MCF-7 cells.[6] Further research is required to elucidate the precise molecular targets and signaling cascades affected by this compound. The diagram below illustrates a generalized experimental approach to identify potential signaling pathways.

Caption: Strategy for identifying this compound-affected pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. This compound [drugfuture.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound | C27H30O14 | CID 11968944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS:2945-88-2 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. This compound | CAS:2945-88-2 | Manufacturer ChemFaces [chemfaces.com]

Application of Sophorabioside in Anti-inflammatory In Vitro Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of pathologies, including autoimmune diseases, cardiovascular diseases, and cancer. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are key regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes.